Furafylline - 80288-49-9

Furafylline

Catalog Number: EVT-506012
CAS Number: 80288-49-9
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Furafylline (1,8-dimethyl-3-(2'-furfuryl)methylxanthine) is a methylxanthine derivative that acts as a potent and selective inhibitor of cytochrome P450 1A2 (CYP1A2) in humans. [] CYP1A2 is a crucial enzyme involved in the metabolism of various drugs and the bioactivation of environmental contaminants and drugs to potentially toxic or carcinogenic species. [] Furafylline has emerged as a valuable tool in scientific research for elucidating the role of CYP1A2 in metabolic processes, investigating drug metabolism pathways, and understanding drug-drug interactions.

Future Directions

While furafylline is a valuable research tool, the development of more selective and potent CYP1A2 inhibitors could enhance research capabilities. [, ] These new inhibitors could provide even greater specificity for CYP1A2, minimizing off-target effects and improving the accuracy of in vitro and in vivo studies.

Investigating the structure-activity relationships of furafylline analogues could lead to the identification of compounds with improved selectivity, potency, or pharmacokinetic properties. [] These analogues could offer new possibilities for modulating CYP1A2 activity in research and potentially even therapeutic applications.

Further research is needed to understand the role of CYP1A2 in the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. [, ] Furafylline could be a valuable tool in these studies, allowing researchers to investigate the impact of CYP1A2 activity on disease progression and potential therapeutic interventions.

As our understanding of the role of CYP1A2 in drug metabolism and disease pathogenesis grows, there is potential for developing personalized medicine approaches based on an individual's CYP1A2 genotype. [, ] Furafylline could be used to predict drug responses and optimize drug therapy based on an individual's CYP1A2 metabolic capacity.

Caffeine

Compound Description: Caffeine is a methylxanthine derivative found naturally in coffee, tea, and other plants. It is a central nervous system stimulant and is commonly consumed as a beverage. Caffeine is metabolized in the liver primarily by cytochrome P450 1A2 (CYP1A2) [].

Relevance: Furafylline is a potent and selective inhibitor of CYP1A2 in humans []. As a result, it significantly inhibits the metabolism of caffeine, leading to elevated plasma levels of caffeine and potential adverse effects [, ]. This interaction highlights the inhibitory effect of furafylline on the CYP1A2-mediated N3-demethylation pathway of caffeine [].

Phenacetin

Compound Description: Phenacetin is an analgesic and antipyretic drug that was widely used in the past but is now largely withdrawn due to its potential toxicity. Phenacetin O-deethylation is catalyzed by CYP1A2 and serves as a marker for CYP1A2 activity [, , , , , , , , , , ].

Relevance: Furafylline potently inhibits the high-affinity phenacetin O-deethylase activity in human liver microsomes, demonstrating its selectivity for CYP1A2 []. The inhibition of phenacetin O-deethylation by furafylline is used as a diagnostic tool to assess the involvement of CYP1A2 in P450-dependent oxidative reactions [].

Aflatoxin B1 (AFB1)

Compound Description: Aflatoxin B1 is a potent carcinogenic mycotoxin produced by certain Aspergillus species. AFB1 is metabolized by both CYP1A2 and CYP3A4. CYP1A2 primarily activates AFB1 to the highly reactive and toxic aflatoxin B1-8,9-epoxide (AFBO), while CYP3A4 primarily detoxifies AFB1 to aflatoxin Q1 (AFQ1) [].

Relevance: Furafylline significantly inhibits the formation of AFBO from AFB1 in human liver microsomes, indicating the important role of CYP1A2 in AFB1 bioactivation [, ]. By selectively inhibiting CYP1A2, furafylline helps elucidate the contributions of different CYP isoforms in AFB1 metabolism.

Coumarin

Compound Description: Coumarin is a naturally occurring compound found in various plants. Coumarin is metabolized by CYP2A6 in humans to form 7-hydroxycoumarin. Coumarin 7-hydroxylation serves as a marker for CYP2A6 activity [, , , , , ].

Relevance: Although Furafylline is a selective inhibitor of CYP1A2, studies have shown that it can also significantly inhibit coumarin 7-hydroxylation in rat liver microsomes [], highlighting potential differences in selectivity between species. In contrast, furafylline does not significantly inhibit coumarin 7-hydroxylation in human liver microsomes, further demonstrating its selectivity for CYP1A2 in humans [].

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Compound Description: PhIP is a heterocyclic amine formed during the cooking of meat at high temperatures. PhIP requires metabolic activation by CYP1A2 to exert its carcinogenic effects [, ].

Relevance: Furafylline significantly reduces the excretion of unchanged PhIP in humans, demonstrating that CYP1A2 plays a major role in PhIP metabolism and detoxification []. This finding underscores the potential of furafylline to modulate the bioactivation and carcinogenicity of dietary heterocyclic amines.

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

Compound Description: MeIQx is another heterocyclic amine formed during the cooking of meat. Similar to PhIP, MeIQx requires metabolic activation by CYP1A2 [].

Relevance: Furafylline dramatically increases the urinary excretion of unchanged MeIQx, indicating that CYP1A2 is the primary enzyme responsible for MeIQx metabolism in humans []. This further supports the role of furafylline in influencing the metabolism of dietary carcinogens.

Theophylline

Compound Description: Theophylline is a methylxanthine derivative used in the treatment of respiratory diseases. Theophylline is primarily metabolized by CYP1A2 to form 1-methylxanthine (1-MX), 3-methylxanthine (3-MX), and 1,3-dimethyluric acid (1,3-DMU) [].

Relevance: Furafylline potently inhibits the formation of 1-MX, 3-MX, and 1,3-DMU from theophylline in human liver microsomes, demonstrating that CYP1A2 plays a significant role in theophylline metabolism []. This interaction highlights the potential for drug interactions between furafylline and theophylline.

Lidocaine

Compound Description: Lidocaine is a local anesthetic and antiarrhythmic drug. It is metabolized in the liver, primarily via oxidative N-deethylation to monoethylglycinexylidide (MEGX) by CYP1A2 and CYP3A4 [].

Relevance: Studies using furafylline showed that CYP1A2 plays a significant role in the N-deethylation of lidocaine at therapeutically relevant concentrations []. This finding contradicts the previous assumption that CYP3A4 was the primary enzyme responsible for MEGX formation, emphasizing the importance of furafylline in accurately defining the roles of different CYP isoforms.

Valproic Acid (VPA)

Compound Description: Valproic acid is an anticonvulsant drug that is metabolized by various CYP enzymes, including CYP2C9 and CYP2A6 []. One metabolic pathway involves desaturation to form 4-ene-VPA, a hepatotoxic metabolite.

Relevance: While furafylline does not directly inhibit VPA desaturation, its use in inhibition studies helped rule out CYP1A2 as the primary enzyme responsible for 4-ene-VPA formation []. This highlights the importance of furafylline as a tool to identify specific CYP isoforms involved in drug metabolism.

(S)-Mephenytoin

Compound Description: (S)-Mephenytoin is an anticonvulsant drug that is stereoselectively metabolized by CYP2C19 to form 4'-hydroxymephenytoin [, ].

Relevance: While furafylline is not a direct inhibitor of CYP2C19, it was used in comparative studies to differentiate the roles of CYP1A2 and CYP2C19 in the metabolism of both (S)-mephenytoin and proguanil []. These studies help to define the specificities of different CYP isoforms in drug metabolism.

Proguanil

Compound Description: Proguanil is an antimalarial drug that is metabolized by CYP2C19 to its active metabolite cycloguanil [].

Relevance: Similar to (S)-mephenytoin, furafylline was used in comparative studies to investigate the involvement of CYP1A2 and CYP2C19 in the metabolism of proguanil [].

Maprotiline

Compound Description: Maprotiline is a tetracyclic antidepressant drug. The major metabolic pathway of maprotiline is demethylation to desmethylmaprotiline, which is primarily mediated by CYP2D6 [].

Relevance: Furafylline was used to assess the involvement of CYP1A2 in the demethylation of maprotiline. Findings showed that while CYP1A2 contributes to maprotiline demethylation at low affinity, CYP2D6 is the major enzyme responsible for this metabolic pathway [].

Ipriflavone

Relevance: In rat models, furafylline was shown to significantly inhibit ipriflavone metabolism in vitro, suggesting the involvement of CYP1A2 in ipriflavone metabolism in rats []. This finding highlights potential species differences in ipriflavone metabolism.

Carvedilol

Compound Description: Carvedilol is a non-selective beta blocker and alpha-1 blocker used to treat hypertension and heart failure. Carvedilol exhibits stereoselective metabolism, with the S-enantiomer being metabolized faster than the R-enantiomer [].

Relevance: Furafylline was used to demonstrate the involvement of the CYP1A subfamily, particularly CYP1A1, in the stereoselective metabolism of carvedilol in beta-naphthoflavone-treated Caco-2 cells [].

Galangin

Compound Description: Galangin is a flavonol found in the rhizome of the medicinal plant Alpinia officinarum. It possesses various pharmacological activities, including antioxidant and anti-inflammatory effects. Galangin can be metabolized to kaempferol by CYP1A1, CYP1A2, and CYP2C9 [].

Relevance: Furafylline was used to confirm the involvement of CYP1A2 in the oxidation of galangin to kaempferol in human liver microsomes [].

Kaempferide

Compound Description: Kaempferide is another flavonol with antioxidant and anti-inflammatory properties. Like galangin, kaempferide can be metabolized to kaempferol by CYP1A1, CYP1A2, and CYP2C9 [].

Relevance: Similar to galangin, furafylline was used to demonstrate the role of CYP1A2 in the oxidation of kaempferide to kaempferol in human liver microsomes [].

Chrysin

Compound Description: Chrysin is a flavone with potential anti-inflammatory and anticancer properties [].

Lisofylline

Compound Description: Lisofylline is a methylxanthine derivative that is metabolized to pentoxifylline by CYP1A2 in human liver microsomes [].

Relevance: Furafylline was used to demonstrate that CYP1A2 is the high-affinity enzyme responsible for converting lisofylline to pentoxifylline []. This finding highlights the role of CYP1A2 in the metabolism of methylxanthine derivatives.

7-Ethoxyresorufin

Compound Description: 7-Ethoxyresorufin is a fluorescent probe substrate used to assess the activity of CYP1A1 [, , , , ].

Relevance: While furafylline is a potent and selective inhibitor of CYP1A2, it can also inhibit CYP1A1 activity, particularly in non-induced human liver where CYP1A1 is generally absent. This observation highlights the importance of considering the relative expression levels of different CYP isoforms when using furafylline as an inhibitor [].

7-Methoxyresorufin

Compound Description: 7-Methoxyresorufin is another fluorescent probe substrate used to assess the activity of CYP1A isoforms, primarily CYP1A2 [].

Relevance: Furafylline potently inhibits the O-demethylation of 7-methoxyresorufin, confirming its role as a selective inhibitor of CYP1A2 activity [].

Tolbutamide

Compound Description: Tolbutamide is an oral antidiabetic drug that is primarily metabolized by CYP2C9 [, ].

Relevance: Furafylline shows species-specific selectivity for CYP enzymes. While it inhibits both CYP1A2 and CYP2C9-mediated tolbutamide hydroxylation in rat liver microsomes, it selectively inhibits only CYP1A2 in human liver microsomes [].

Chlorzoxazone

Compound Description: Chlorzoxazone is a centrally acting muscle relaxant that is metabolized by CYP2E1 [, , ].

Relevance: Furafylline can inhibit chlorzoxazone 6-hydroxylation, but with a low level of selectivity, indicating its potential to affect CYP2E1 activity at higher concentrations [].

Testosterone

Compound Description: Testosterone is a steroid hormone that is metabolized by various CYP enzymes, including CYP3A4 [, , ].

Relevance: Furafylline can inhibit testosterone 6β-hydroxylation, although this inhibition is not highly selective, indicating its potential to affect CYP3A4 activity at higher concentrations. This is further supported by observations that furafylline can also activate CYP3A4-catalyzed phenanthrene metabolism [].

Dextromethorphan

Compound Description: Dextromethorphan is a cough suppressant that is metabolized by CYP2D6 [].

Relevance: Furafylline does not significantly inhibit dextromethorphan O-demethylation, demonstrating its selectivity for CYP1A2 over CYP2D6 [].

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker that is metabolized by CYP3A4 [].

Relevance: Furafylline is not a selective inhibitor of CYP3A4 and does not significantly inhibit nifedipine metabolism [].

(R)-Warfarin

Compound Description: (R)-Warfarin is an enantiomer of warfarin, an anticoagulant drug. It is metabolized by CYP2C19 and CYP1A2 [, ].

Relevance: While Furafylline is primarily a CYP1A2 inhibitor, it was used in studies to specifically inhibit the low-affinity CYP1A2 component of (R)-warfarin 8-hydroxylation, allowing for the characterization of the high-affinity CYP2C19 component []. This highlights the utility of furafylline in dissecting the contributions of multiple CYP isoforms to a specific metabolic reaction.

Cyclohexylline

Compound Description: Cyclohexylline is a structural analog of furafylline where the furan ring is replaced by cyclohexane []. It acts as a mechanism-based inhibitor of CYP1A2.

Relevance: Comparative studies of cyclohexylline and furafylline, including metabolic studies with radiolabeled compounds, revealed that both compounds bind irreversibly to CYP1A2 protein in a 1:1 ratio, confirming their mechanism-based inactivation of the enzyme [].

N7-Methyl-8-methylxanthines

Compound Description: N7-Methyl-8-methylxanthines are a group of xanthine derivatives that are structurally related to furafylline but differ in their methylation pattern at the N7 position [].

Relevance: Unlike furafylline and cyclohexylline, N7-methyl-8-methylxanthines are good substrates for CYP1A2 but do not inactivate the enzyme []. This difference in activity highlights the importance of the 8-methyl group in the mechanism-based inactivation of CYP1A2 by furafylline.

Synthesis Analysis

Furafylline can be synthesized through various chemical methods, typically involving multi-step reactions that include cyclization and functional group modifications. One common synthetic route involves the reaction of appropriate precursors to form the triazole ring that characterizes furafylline. Specific details regarding the synthesis include:

  • Starting Materials: The synthesis often begins with 2-amino-5-methylphenol and other reagents that facilitate the formation of the triazole structure.
  • Reagents: Common reagents used in the synthesis include acetic anhydride and various catalysts that promote cyclization.
  • Yield: The synthesis protocols generally aim for high yields (>98%) to ensure purity for subsequent pharmacological testing .
Molecular Structure Analysis

Furafylline's molecular structure features a fused triazole ring, which is critical for its biological activity. The structural representation can be summarized as follows:

  • Molecular Formula: C12H12N4O3C_{12}H_{12}N_{4}O_{3}
  • Molecular Weight: 260.25 g/mol
  • Structural Features: The compound includes a triazole moiety, which contributes to its interaction with cytochrome P450 enzymes.

The three-dimensional conformation of furafylline allows it to fit into the active site of CYP1A2, leading to its mechanism-based inhibition .

Chemical Reactions Analysis

Furafylline undergoes various chemical reactions, primarily focusing on its interaction with cytochrome P450 enzymes. Key reactions include:

  • Inhibition Mechanism: Furafylline acts as a mechanism-based inhibitor of CYP1A2, leading to irreversible inactivation. This process involves a time-dependent loss of enzyme activity that does not reverse upon dialysis.
  • Kinetic Parameters: The inhibition is characterized by a KiK_i value of approximately 23 µM and a kinactk_{\text{inact}} of 0.87 min1^{-1}, indicating its potency as an inhibitor .

These reactions are significant in understanding how furafylline affects drug metabolism.

Mechanism of Action

The mechanism by which furafylline inhibits cytochrome P450 1A2 involves several steps:

  1. Binding: Furafylline binds to the active site of CYP1A2.
  2. Inactivation: Upon binding, it undergoes metabolic conversion that leads to enzyme modification.
  3. Irreversibility: This modification results in a permanent loss of enzymatic activity, which is evidenced by the observed reduction in P450 spectral content proportional to catalytic activity .

This process highlights the importance of furafylline in studying drug interactions and metabolic pathways.

Physical and Chemical Properties Analysis

Furafylline exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Purity: Typically exceeds 98% as determined by high-performance liquid chromatography (HPLC).
  • Solubility: Soluble in organic solvents, which facilitates its use in laboratory settings.

These properties are essential for handling and application in research environments .

Applications

Furafylline is primarily utilized in scientific research, particularly in pharmacology and toxicology. Its applications include:

  • Drug Interaction Studies: It serves as a tool for investigating how drugs are metabolized by CYP1A2, helping to predict potential drug-drug interactions.
  • Toxicological Research: Furafylline aids in understanding the metabolic activation of procarcinogens and environmental toxins, contributing to risk assessment studies .
  • Pharmaceutical Development: The compound's inhibitory properties make it valuable for developing new therapeutic agents that require modulation of cytochrome P450 activities.

Properties

CAS Number

80288-49-9

Product Name

Furafylline

IUPAC Name

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

InChI

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

KGQZGCIVHYLPBH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C

Synonyms

3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.